H-Gly-Arg-p-nitroaniline hydrochloride, commonly referred to as H-Gly-Arg-pNA 2HCl, is a synthetic peptide substrate primarily utilized in biochemical research to study thrombin activity. Thrombin is a serine protease that plays a crucial role in the coagulation cascade, facilitating blood clotting by cleaving specific peptide bonds in substrates like H-Gly-Arg-pNA. Upon cleavage, p-nitroaniline is released, which can be quantitatively measured colorimetrically at a wavelength of 405 nm, allowing for the assessment of thrombin activity and inhibition.
H-Gly-Arg-pNA 2HCl is classified under synthetic peptides and chromogenic substrates. It is specifically designed for applications in enzymology and biochemistry, particularly in studies related to coagulation and thrombin inhibitors. The compound's IUPAC name is 2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)-N-(4-nitrophenyl)pentanamide; hydrochloride.
The synthesis of H-Gly-Arg-pNA hydrochloride involves several key steps:
The yield of this synthesis can vary but has been reported as high as 88% under optimized conditions .
H-Gly-Arg-pNA 2HCl has a complex molecular structure characterized by:
The structure consists of a glycine residue linked to an arginine residue and a p-nitroaniline moiety. This specific arrangement allows for selective cleavage by thrombin.
The primary chemical reaction involving H-Gly-Arg-pNA 2HCl is its hydrolysis catalyzed by thrombin:
This reaction can be monitored spectrophotometrically at 405 nm due to the color change associated with p-nitroaniline production . Other common reagents used for detection include various chromogenic substrates that exhibit colorimetric changes upon enzymatic cleavage.
The mechanism of action of H-Gly-Arg-pNA 2HCl involves:
This process allows researchers to quantify thrombin activity based on the concentration of p-nitroaniline produced over time .
H-Gly-Arg-pNA 2HCl exhibits several notable physical and chemical properties:
Additional analyses such as Nuclear Magnetic Resonance (NMR) spectroscopy confirm its structural integrity post-synthesis .
H-Gly-Arg-pNA 2HCl has diverse applications in scientific research:
H-Gly-Arg-pNA·2HCl (Glycyl-L-arginine p-nitroanilide dihydrochloride) is a synthetic tripeptide derivative designed for precise protease activity quantification. Its chemical structure consists of a glycine residue linked to L-arginine, conjugated to para-nitroaniline (pNA) via an amide bond. The dihydrochloride salt form enhances solubility in aqueous buffers, which is critical for kinetic assays. The molecular formula is C₁₄H₂₁N₇O₄·2HCl, with a molecular weight of 424.26 g/mol (351.36 g/mol for the free base plus 72.9 g/mol for HCl) [5].
The pNA moiety serves as a chromophore, releasing yellow-colored p-nitroaniline (λₘₐₓ = 405 nm) upon enzymatic hydrolysis. This allows real-time monitoring of protease activity through spectrophotometry. The peptide sequence Gly-Arg targets proteases with specificity for basic residues at the P1 position (arginine). The L-configuration of arginine ensures compatibility with mammalian enzyme active sites, while the N-terminal H- (hydrogen) maintains minimal steric interference [5] [4].
Structural Comparison with Related Chromogenic Substrates:
Substrate | Sequence | Molecular Weight | Target Enzyme(s) | Solubility |
---|---|---|---|---|
H-Gly-Arg-pNA·2HCl | H-Gly-Arg-pNA | 424.26 g/mol | DPP I, DPP II, Factor XIIa, uPA | Water, DMSO (slight) [5] |
Z-D-Arg-Gly-Arg-pNA·2HCl | Z-D-Arg-Gly-Arg-pNA | 714.61 g/mol | Factor Xa [4] | Water, Methanol [4] |
H-D-Val-Leu-Lys-pNA | H-D-Val-Leu-Lys-pNA | N/A | Plasmin [3] | Not specified |
The D-arginine in Z-D-Arg-Gly-Arg-pNA·2HCl (S-2765) enhances resistance to nonspecific proteolysis, increasing assay specificity for Factor Xa. In contrast, H-Gly-Arg-pNA·2HCl’s simpler structure makes it ideal for dipeptidyl peptidases [4] [5].
The development of H-Gly-Arg-pNA·2HCl emerged from foundational work in the 1970s, when researchers sought alternatives to natural protein substrates for protease studies. Early chromogenic substrates like S-2251 (H-D-Val-Leu-Lys-pNA) for plasmin (1977) demonstrated that pNA-linked peptides could provide quantitative, real-time kinetic data without radioactive labels or complex chromatography [3]. This period marked a shift from fibrinolytic assays using clot lysis to precise in vitro kinetic measurements.
Key milestones include:
Comparative Analysis of Early vs. Modern Chromogenic Substrates:
Era | Substrate Example | Key Innovation | Limitation |
---|---|---|---|
1970s | S-2251 | First plasmin-specific pNA substrate [3] | Low sensitivity for complex proteases |
1980s | Chromozym TH | Thrombin/hirudin studies | Nonspecific cleavage |
1990s–Present | H-Gly-Arg-pNA·2HCl | Unblocked N-terminus for DPP enzymes [5] | Requires high purity for kinetics |
H-Gly-Arg-pNA·2HCl remains indispensable in enzymology due to its adaptability across diverse protease assays. Its applications span:
Enzyme Specificity Profiling
High-Throughput Screening (HTS)
In drug discovery, this substrate enables rapid inhibitor screening for proteases involved in thrombosis (e.g., Factor XIIa) and inflammation (e.g., DPP I). Its linear hydrolysis kinetics and low background absorbance facilitate automation in microplate readers [5].
Case Studies in Application:
Protease | Biological Role | Assay Conditions | Reference |
---|---|---|---|
P. gingivalis DPP | Periodontitis pathogenicity | pH 7.5, 37°C, monitoring ΔA₄₀₅/min [5] | Fujimura et al. 2002 |
Human DPP I | Leukocyte protease activation | Immobilized enzyme kinetics [5] | Hutchinson et al. 1987 |
Horseshoe crab clotting enzyme | Endotoxin detection | Limulus amebocyte lysate systems [5] | Iwanaga et al. 1978 |
Mechanistic Insights
Studies using H-Gly-Arg-pNA·2HCl have revealed how protease exosites (substrate-binding regions distant from the active site) influence catalysis. For example, urokinase (uPA) cleaves plasminogen 100-fold faster than H-Gly-Arg-pNA·2HCl due to exosite interactions stabilizing the Michaelis complex [2]. This underscores that while small substrates are useful for active-site characterization, they may not fully recapitulate physiological kinetics.
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